molecular formula C21H32O3 B1204725 17beta-Carbomethoxyandrost-5-en-3beta-ol CAS No. 7254-03-7

17beta-Carbomethoxyandrost-5-en-3beta-ol

Cat. No. B1204725
CAS RN: 7254-03-7
M. Wt: 332.5 g/mol
InChI Key: WGYHVQYXJNPQAA-WPWXJNKXSA-N
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Description

17beta-Carbomethoxyandrost-5-en-3beta-ol is a derivative of steroids, which are important compounds due to their role in biological systems and potential therapeutic applications. Although specific studies directly on 17beta-Carbomethoxyandrost-5-en-3beta-ol are scarce, research on similar steroid derivatives provides insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related steroid derivatives typically involves palladium-catalyzed carbonylation reactions. For example, 17-Alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives were synthesized in high yields through palladium-catalyzed carbonylation of the corresponding 3beta-hydroxy-17-iodo-13alpha-androsta-5,16-diene, demonstrating the versatility of palladium-catalyzed reactions in steroid synthesis (Ács et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of steroid derivatives often involves computational methods to predict the most stable conformations and understand the molecule's three-dimensional shape. For instance, the molecular modeling of 4beta,19-dihydroxyandrost-5-en-17-one revealed its conformation and helped understand its role as an aromatase inhibitor (Numazawa et al., 2002).

Chemical Reactions and Properties

Steroid derivatives undergo various chemical reactions, including oxidation, reduction, and functional group transformations. For example, the formation of 5-[17beta-2H]androstene-3beta,17alpha-diol from 3beta-hydroxy-5-[17,21,21,21-2H]pregnen-20-one via microbial 7alpha-hydroxylation showcases the use of biocatalysis in steroid chemistry (Shimizu, 1978).

Physical Properties Analysis

The physical properties of steroid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. These properties are often determined experimentally through techniques like differential scanning calorimetry and X-ray crystallography.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the therapeutic potential of steroid derivatives. The inhibitory activity of certain derivatives on enzymes like aromatase or 17beta-hydroxysteroid dehydrogenase illustrates the chemical basis for their biological effects (Jarman et al., 1998).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Steroidal Derivatives : Iványi et al. (2010) synthesized derivatives of 17beta-Carbomethoxyandrost-5-en-3beta-ol, focusing on their inhibitory effect on 17α-hydroxylase/C17,20-lyase, vital for steroid hormone production. The synthesis methods and biological activities of these compounds were detailed, highlighting their potential in biochemical studies (Iványi et al., 2010).

Anti-Inflammatory Evaluation

  • Anti-Inflammatory Properties : Griggs and King (1978) investigated the anti-inflammatory properties of 17beta-aminoandrostene hydrochlorides, derivatives based on the 3beta-methoxy-5-androstene nucleus. Their research demonstrated significant anti-inflammatory activity, paving the way for further exploration in medical applications (Griggs & King, 1978).

Inhibition of Cytochrome P45017alpha

  • Role in Enzyme Inhibition : Jarman et al. (1998) explored the importance of the 16,17-double bond in steroidal inhibitors of human cytochrome P45017alpha, a key enzyme in steroidogenesis. Their findings are essential for understanding how modifications in steroidal structures affect their biological functions (Jarman et al., 1998).

properties

IUPAC Name

methyl (3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h4,14-18,22H,5-12H2,1-3H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHVQYXJNPQAA-WPWXJNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993390
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Carbomethoxyandrost-5-en-3beta-ol

CAS RN

7254-03-7
Record name NSC72824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxyandrost-5-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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